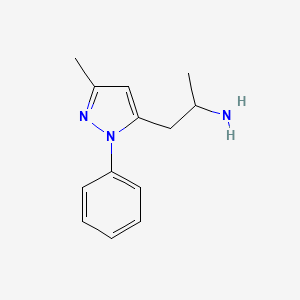

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

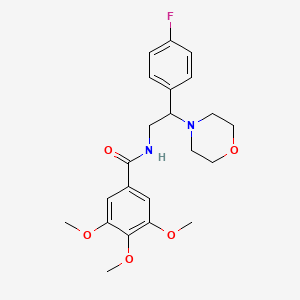

“1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine” is a chemical compound with the molecular formula C14H18N4 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .

Molecular Structure Analysis

The molecular weight of this compound is 242.32 . The IUPAC name is “1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” and the InChI code is "1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3" . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 429°C at 760 mmHg . The flash point is 213°C . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Synthesis of Heterocycles

The chemistry of pyrazoline derivatives, such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine, is a vibrant area of research due to its utility in synthesizing various heterocyclic compounds. These compounds serve as building blocks in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, showcasing their versatility in generating diverse chemical structures. The unique reactivity of these derivatives under mild reaction conditions facilitates the generation of a wide range of heterocycles from precursors including amines, α-aminocarboxylic acids, and phenols, among others. This reactivity is leveraged in the synthesis of both heterocyclic compounds and dyes, illustrating the compound's broad applicability in chemical synthesis and materials science (Gomaa & Ali, 2020).

Antifungal Applications

Research into the chemical synthesis of small molecules against Fusarium oxysporum highlights the potential antifungal applications of pyrazoline derivatives. By examining the structure-activity relationships of various compounds, researchers have identified specific pharmacophore sites that contribute to antifungal activity. These insights are crucial for developing effective antifungal agents and understanding their mechanisms of action against specific pathogens (Kaddouri et al., 2022).

Anticancer Research

The synthesis and biological evaluation of pyrazoline derivatives have revealed their significant potential as anticancer agents. These compounds exhibit a broad spectrum of biological activities, with many demonstrating efficacy against various cancer cell lines. The research encompasses the development of new synthetic strategies to enhance the anticancer activity of pyrazoline derivatives, underscoring the role of these compounds in the ongoing search for novel therapeutic agents (Ray et al., 2022).

Monoamine Oxidase Inhibition

Pyrazoline derivatives have been identified as promising inhibitors of monoamine oxidase (MAO), an enzyme relevant in the context of neurological disorders. The structural diversity and modification of the pyrazoline nucleus have been explored to enhance selectivity and activity toward MAO-A and MAO-B isoenzymes. These findings are crucial for the development of new therapeutic agents for treating depression and other psychiatric conditions (Mathew et al., 2013).

Safety and Hazards

作用機序

Target of Action

The primary target of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .

Mode of Action

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their ability to stimulate insulin secretion in response to elevated blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the incretin pathway . By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in reduced hepatic glucose production and improved glucose control .

Pharmacokinetics

These compounds are selective and orally active DPP-4 inhibitors, suggesting that 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine may also have good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include enhanced insulin secretion, reduced glucagon release, and improved glucose control . These effects can help manage blood glucose levels in individuals with diabetes .

特性

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10(14)8-13-9-11(2)15-16(13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRLVKNGJYRHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CC(C)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2802407.png)

![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)

![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2802422.png)

![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)

![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)